molecular formula C13H13NO2S B1226319 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylthiazole

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylthiazole

Cat. No.: B1226319
M. Wt: 247.31 g/mol
InChI Key: NZODDNKEPZILBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylthiazole is a member of thiazoles.

Scientific Research Applications

Synthesis and Biological Properties

The synthesis of analogs related to 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylthiazole has been a subject of interest due to their diverse biological properties. For example, these compounds have been identified as a unique class of adrenergic stimulants with bronchial dilator activity. Their antifungal properties, as exemplified by the strobilurins, highlight their significance in agricultural and pharmaceutical applications. Advanced synthetic techniques, such as palladium-catalyzed reactions, have facilitated the efficient preparation of these compounds, opening avenues for further exploration of their biological activities (Damez et al., 2001).

Anti-inflammatory and Antimicrobial Activities

The exploration of derivatives of this compound has led to the discovery of compounds with notable anti-inflammatory and antimicrobial activities. For instance, certain derivatives have shown potential as COX-2 / 5-LOX inhibitors, which could be beneficial in the development of new anti-inflammatory agents. This is particularly relevant in the context of seeking alternatives with better gastric tolerance and reduced side effects compared to existing medications (Reddy & Rao, 2008).

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C13H13NO2S/c1-9-14-11(8-17-9)10-3-4-12-13(7-10)16-6-2-5-15-12/h3-4,7-8H,2,5-6H2,1H3

InChI Key

NZODDNKEPZILBV-UHFFFAOYSA-N

SMILES

CC1=NC(=CS1)C2=CC3=C(C=C2)OCCCO3

Canonical SMILES

CC1=NC(=CS1)C2=CC3=C(C=C2)OCCCO3

solubility

29.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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